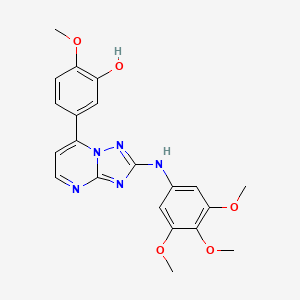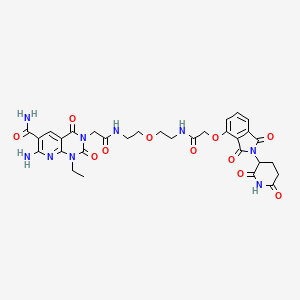
PROTAC eEF2K degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC eEF2K degrader-1, also known as Compound 11l, is a small molecule designed to target and degrade eukaryotic elongation factor 2 kinase (eEF2K). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown promising results in inducing apoptosis in MDA-MB-231 cells, a type of breast cancer cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC eEF2K degrader-1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. the general approach involves the use of organic synthesis techniques to assemble the molecule from smaller building blocks .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The production process would need to ensure high purity and yield, which may involve purification steps such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions: PROTAC eEF2K degrader-1 primarily undergoes degradation reactions mediated by the ubiquitin-proteasome system. This involves the formation of a ternary complex between the target protein (eEF2K), the PROTAC molecule, and an E3 ubiquitin ligase .
Common Reagents and Conditions: The degradation process requires the presence of the PROTAC molecule, the target protein (eEF2K), and an E3 ubiquitin ligase. The reaction conditions typically involve physiological conditions, such as those found in cellular environments .
Major Products: The major product of the degradation reaction is the ubiquitinated eEF2K, which is subsequently degraded by the proteasome into smaller peptide fragments .
Scientific Research Applications
PROTAC eEF2K degrader-1 has several scientific research applications, including:
Mechanism of Action
PROTAC eEF2K degrader-1 exerts its effects by forming a ternary complex with eEF2K and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of eEF2K, marking it for degradation by the proteasome. The degradation of eEF2K leads to the inhibition of its kinase activity, which is involved in regulating protein synthesis and cell survival pathways .
Comparison with Similar Compounds
PROTAC eEF2K degrader-1 is unique in its ability to selectively degrade eEF2K. Similar compounds include other PROTAC molecules targeting different kinases or proteins, such as:
PROTAC CDK12/13 Degrader: Targets cyclin-dependent kinases 12 and 13 for degradation.
PROTAC FGFR1/2 Degrader: Targets fibroblast growth factor receptors 1 and 2 for degradation.
PROTAC BET Degrader: Targets bromodomain and extra-terminal (BET) proteins for degradation.
These compounds share the common mechanism of action of PROTACs but differ in their target proteins and therapeutic applications.
Properties
Molecular Formula |
C31H33N9O11 |
|---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
7-amino-3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethylamino]-2-oxoethyl]-1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C31H33N9O11/c1-2-38-26-17(12-16(25(33)44)24(32)37-26)28(46)39(31(38)49)13-21(42)34-8-10-50-11-9-35-22(43)14-51-19-5-3-4-15-23(19)30(48)40(29(15)47)18-6-7-20(41)36-27(18)45/h3-5,12,18H,2,6-11,13-14H2,1H3,(H2,32,37)(H2,33,44)(H,34,42)(H,35,43)(H,36,41,45) |
InChI Key |
WEFNUHQNBKXKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=C(C=C2C(=O)N(C1=O)CC(=O)NCCOCCNC(=O)COC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


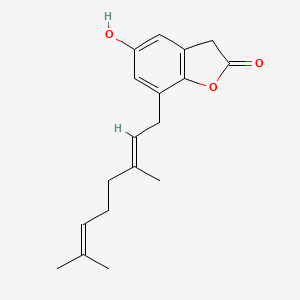
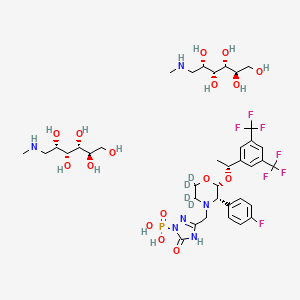
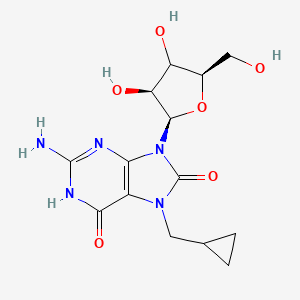
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
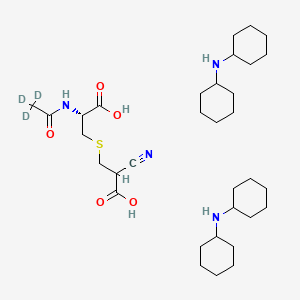
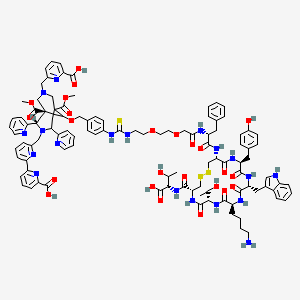
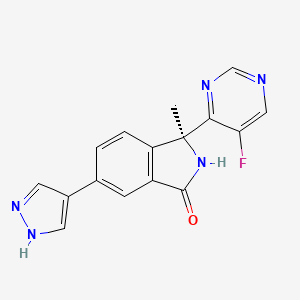
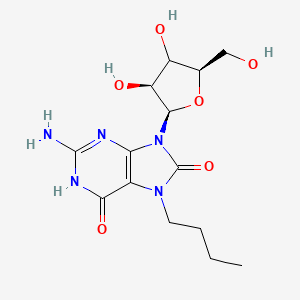
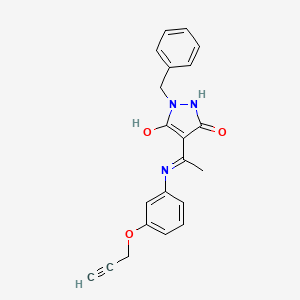
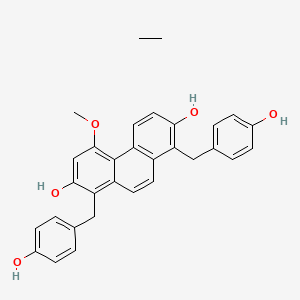
![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
